Melosmine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La mélamine est un composé organique de formule chimique C₃H₆N₆. C'est un solide cristallin blanc qui est un trimère de la cyanamide, avec un squelette 1,3,5-triazine. La mélamine est connue pour sa forte teneur en azote, ce qui la rend utile dans diverses applications industrielles, en particulier dans la production de résines mélamine-formaldéhyde .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La mélamine est généralement synthétisée à partir de l'urée par une série de réactions chimiques. Le procédé implique le chauffage de l'urée pour produire de l'ammoniac et de l'acide isocyanique. L'acide isocyanique subit ensuite une autocondensation pour former de l'acide cyanurique, qui est ensuite transformé en mélamine par un chauffage supplémentaire .

Étape 1 : L'urée est chauffée pour produire de l'ammoniac et de l'acide isocyanique.

Étape 2 : Les molécules d'acide isocyanique subissent une autocondensation pour former de l'acide cyanurique.

Étape 3 : L'acide cyanurique est ensuite chauffé et transformé en mélamine.

Méthodes de production industrielle

Dans les milieux industriels, la mélamine est produite dans des réacteurs à haute pression où l'urée est décomposée en mélamine, en ammoniac et en dioxyde de carbone. La réaction est effectuée à des températures allant de 350 °C à 400 °C et à des pressions de 8 à 10 MPa. La mélamine est ensuite séparée des sous-produits par des processus de cristallisation et de purification .

Analyse Des Réactions Chimiques

Types de réactions

La mélamine subit diverses réactions chimiques, notamment l'hydrolyse, la désamination et les réactions de condensation. Elle peut être hydrolysée en milieu fortement acide ou alcalin pour former de l'acide cyanurique, de l'ammeline et de l'ammelide .

Réactifs et conditions courants

Hydrolyse : Des acides ou des bases forts sont utilisés pour hydrolyser la mélamine en acide cyanurique et autres dérivés.

Condensation : La mélamine réagit avec le formaldéhyde en milieu alcalin pour former des résines mélamine-formaldéhyde.

Principaux produits

Acide cyanurique : Formé par hydrolyse.

Résine mélamine-formaldéhyde : Formée par condensation avec le formaldéhyde.

Applications De Recherche Scientifique

La mélamine a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie

En chimie, la mélamine est utilisée comme matière de départ pour la synthèse de divers polymères et résines. Elle est également utilisée dans la production d'ignifugeants en raison de sa forte teneur en azote .

Biologie

En recherche biologique, la mélamine est utilisée comme composé modèle pour étudier le métabolisme de l'azote et ses effets sur les organismes vivants. Elle est également utilisée dans le développement de biosenseurs pour détecter la contamination par la mélamine dans les produits alimentaires .

Médecine

La mélamine a des applications directes limitées en médecine, mais ses dérivés sont utilisés dans le développement de certains produits pharmaceutiques et outils de diagnostic .

Industrie

Dans le secteur industriel, la mélamine est principalement utilisée dans la production de résines mélamine-formaldéhyde, qui sont utilisées dans les stratifiés, les adhésifs et les revêtements. Elle est également utilisée dans la fabrication d'ignifugeants, d'engrais et de pigments .

Mécanisme d'action

La mélamine exerce ses effets principalement par sa forte teneur en azote. Lorsqu'elle est ingérée, la mélamine peut former des complexes insolubles avec l'acide cyanurique, ce qui conduit à la formation de calculs rénaux et à d'autres problèmes rénaux. Les cibles moléculaires et les voies impliquées dans la toxicité de la mélamine comprennent la formation de cristaux de mélamine-cyanurate, qui peuvent obstruer les tubules rénaux et provoquer une insuffisance rénale aiguë .

Mécanisme D'action

Melamine exerts its effects primarily through its high nitrogen content. When ingested, melamine can form insoluble complexes with cyanuric acid, leading to the formation of kidney stones and other renal issues. The molecular targets and pathways involved in melamine toxicity include the formation of melamine-cyanurate crystals, which can obstruct renal tubules and cause acute renal failure .

Comparaison Avec Des Composés Similaires

La mélamine est similaire à d'autres composés riches en azote tels que la cyanamide et l'urée. Son squelette 1,3,5-triazine unique et sa forte teneur en azote la rendent particulièrement utile dans la production d'ignifugeants et de résines mélamine-formaldéhyde .

Composés similaires

Cyanamide : Un précurseur de la mélamine avec une structure plus simple.

Urée : Utilisée dans la synthèse industrielle de la mélamine.

Acide cyanurique : Un produit d'hydrolyse de la mélamine.

Les propriétés uniques de la mélamine, telles que sa forte teneur en azote et sa stabilité thermique, la distinguent de ces composés similaires et la rendent précieuse dans diverses applications industrielles .

Propriétés

Numéro CAS |

81525-68-0 |

|---|---|

Formule moléculaire |

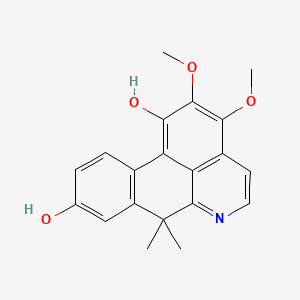

C20H19NO4 |

Poids moléculaire |

337.4 g/mol |

Nom IUPAC |

14,15-dimethoxy-8,8-dimethyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaene-5,16-diol |

InChI |

InChI=1S/C20H19NO4/c1-20(2)13-9-10(22)5-6-11(13)14-15-12(7-8-21-19(15)20)17(24-3)18(25-4)16(14)23/h5-9,22-23H,1-4H3 |

Clé InChI |

CUEIWVZJOPCMPT-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2=C(C=CC(=C2)O)C3=C(C(=C(C4=C3C1=NC=C4)OC)OC)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.